N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC15696143
Molecular Formula: C23H28N6O2S
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N6O2S |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H28N6O2S/c1-4-28(5-2)19-13-12-18(20(30)14-19)15-24-25-21(31)16-32-23-27-26-22(29(23)6-3)17-10-8-7-9-11-17/h7-15,30H,4-6,16H2,1-3H3,(H,25,31)/b24-15+ |
| Standard InChI Key | FQIWQFCPWPFLOL-BUVRLJJBSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)C3=CC=CC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)N(CC)CC)O)C3=CC=CC=C3 |
Introduction
The compound N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic molecule that combines several functional groups, including a hydrazide, a triazole ring, and a phenyl group. This compound is not directly referenced in the provided search results, but its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the hydrazide linkage and the incorporation of the triazole ring. Common methods might involve condensation reactions and the use of commercially available reagents.
Synthesis Steps:
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Formation of the Hydrazide Linkage: This involves reacting a carboxylic acid derivative with hydrazine or a hydrazine derivative.
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Introduction of the Triazole Ring: This could involve a click chemistry approach or the use of pre-formed triazole derivatives.
Potential Biological Activities
Compounds with similar structures have shown various biological activities, including anti-inflammatory and anticancer properties. The presence of a triazole ring and a hydrazide linkage suggests potential for interaction with biological targets.
Table: Potential Biological Activities
| Activity | Mechanism |
|---|---|
| Anti-inflammatory | Possible inhibition of enzymes involved in inflammation |
| Anticancer | Interaction with cellular targets affecting cell proliferation |
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